2-(Benzyloxy)-1-(cyclohexylmethoxy)-3-ethynylbenzene
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Overview
Description
2-(Benzyloxy)-1-(cyclohexylmethoxy)-3-ethynylbenzene is an organic compound with a complex structure that includes benzyloxy, cyclohexylmethoxy, and ethynyl functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-(cyclohexylmethoxy)-3-ethynylbenzene typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route includes the following steps:
Formation of Benzyloxy Group: The benzyloxy group can be introduced via the reaction of benzyl alcohol with a suitable benzene derivative under basic conditions.
Introduction of Cyclohexylmethoxy Group: The cyclohexylmethoxy group can be added through the reaction of cyclohexylmethanol with the intermediate compound, often using a strong base like sodium hydride.
Addition of Ethynyl Group: The ethynyl group is typically introduced via a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-(cyclohexylmethoxy)-3-ethynylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of nitrobenzene or halobenzene derivatives.
Scientific Research Applications
2-(Benzyloxy)-1-(cyclohexylmethoxy)-3-ethynylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-(cyclohexylmethoxy)-3-ethynylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, which can modulate the activity of its targets. The ethynyl group, in particular, can participate in π-π stacking interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzyloxy)-1-(methoxy)-3-ethynylbenzene
- 2-(Cyclohexyloxy)-1-(methoxy)-3-ethynylbenzene
- 2-(Benzyloxy)-1-(cyclohexylmethoxy)-4-ethynylbenzene
Uniqueness
2-(Benzyloxy)-1-(cyclohexylmethoxy)-3-ethynylbenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzyloxy and cyclohexylmethoxy groups provides a balance of hydrophobic and hydrophilic properties, enhancing its solubility and interaction with various molecular targets.
Properties
IUPAC Name |
1-(cyclohexylmethoxy)-3-ethynyl-2-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O2/c1-2-20-14-9-15-21(23-16-18-10-5-3-6-11-18)22(20)24-17-19-12-7-4-8-13-19/h1,4,7-9,12-15,18H,3,5-6,10-11,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFWOQSDWJYCCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=CC=C1)OCC2CCCCC2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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